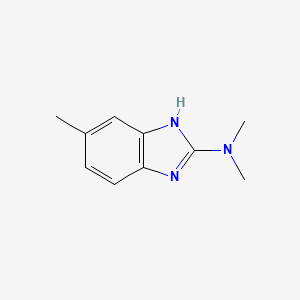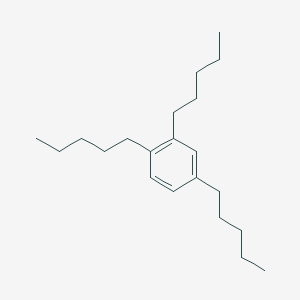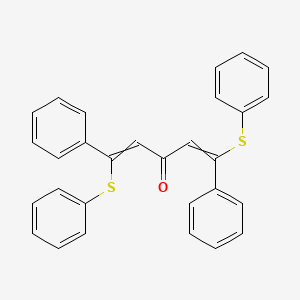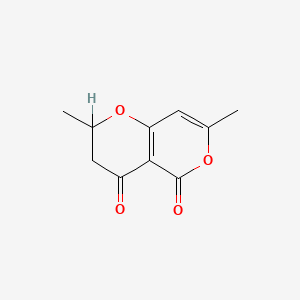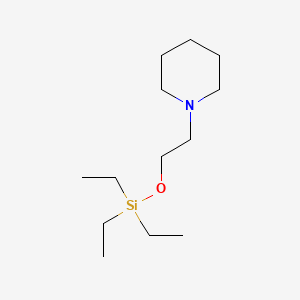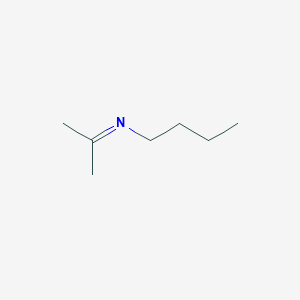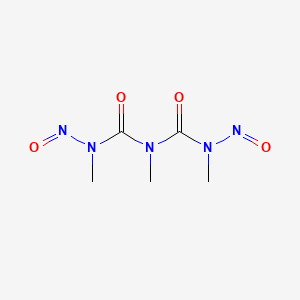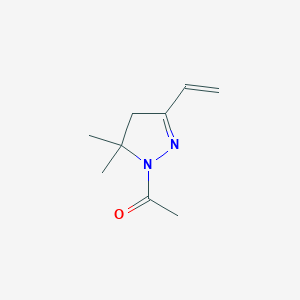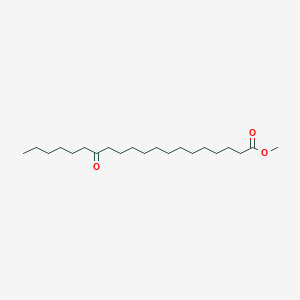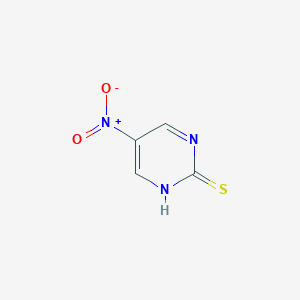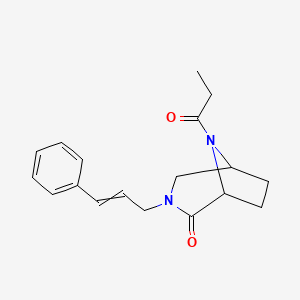
3-Cinnamyl-8-propionyl-3,8-diazabicyclo(3.2.1)octan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cinnamyl-8-propionyl-3,8-diazabicyclo(321)octan-2-one is a complex organic compound known for its unique bicyclic structure This compound is characterized by the presence of a cinnamyl group, a propionyl group, and a diazabicyclo octane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cinnamyl-8-propionyl-3,8-diazabicyclo(3.2.1)octan-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Diazabicyclo Octane Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazabicyclo octane structure.
Introduction of the Cinnamyl Group: The cinnamyl group is introduced through a substitution reaction, often using cinnamyl chloride in the presence of a base.
Addition of the Propionyl Group: The propionyl group is added via an acylation reaction, typically using propionyl chloride and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Cinnamyl-8-propionyl-3,8-diazabicyclo(3.2.1)octan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cinnamyl and propionyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Cinnamyl chloride, propionyl chloride; reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Aplicaciones Científicas De Investigación
3-Cinnamyl-8-propionyl-3,8-diazabicyclo(32
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Cinnamyl-8-propionyl-3,8-diazabicyclo(3.2.1)octan-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Cinnamyl-8-acetyl-3,8-diazabicyclo(3.2.1)octan-2-one
- 3-Cinnamyl-8-butyryl-3,8-diazabicyclo(3.2.1)octan-2-one
- 3-Cinnamyl-8-isobutyryl-3,8-diazabicyclo(3.2.1)octan-2-one
Uniqueness
Compared to similar compounds, 3-Cinnamyl-8-propionyl-3,8-diazabicyclo(321)octan-2-one is unique due to its specific combination of functional groups and its distinct bicyclic structure
Propiedades
Número CAS |
22315-22-6 |
|---|---|
Fórmula molecular |
C18H22N2O2 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
3-(3-phenylprop-2-enyl)-8-propanoyl-3,8-diazabicyclo[3.2.1]octan-2-one |
InChI |
InChI=1S/C18H22N2O2/c1-2-17(21)20-15-10-11-16(20)18(22)19(13-15)12-6-9-14-7-4-3-5-8-14/h3-9,15-16H,2,10-13H2,1H3 |
Clave InChI |
QHHNVIFYIZJACJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N1C2CCC1C(=O)N(C2)CC=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


